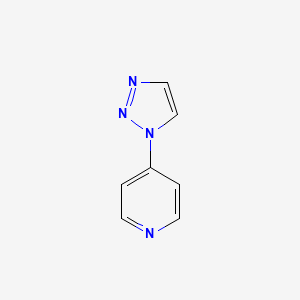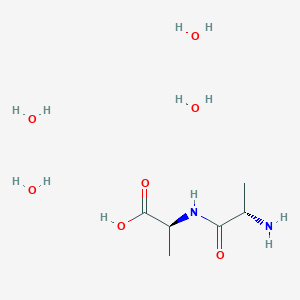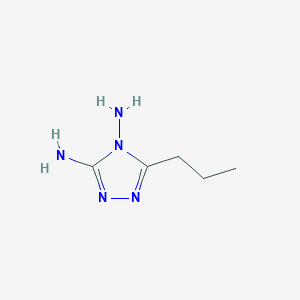
5-Propyl-4h-1,2,4-triazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propyl-4h-1,2,4-triazole-3,4-diamine: is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-4h-1,2,4-triazole-3,4-diamine typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation. This method allows for the efficient formation of the triazole ring through nucleophilic opening and subsequent recyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, the choice of starting materials and reaction conditions can be optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Propyl-4h-1,2,4-triazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Halogens, electrophiles, in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Propyl-4h-1,2,4-triazole-3,4-diamine is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential as an antineoplastic agent and a DNA synthesis inhibitor. It is being studied for its ability to inhibit ribonucleoside-diphosphate reductase, an enzyme crucial for DNA synthesis .
Industry: In industrial applications, this compound is used in the development of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the production of various chemical products .
Mécanisme D'action
The mechanism of action of 5-Propyl-4h-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets. As an antineoplastic agent, it inhibits ribonucleoside-diphosphate reductase, leading to the disruption of DNA synthesis and cell proliferation. The compound’s ability to form hydrogen bonds and interact with enzyme active sites is crucial for its biological activity .
Comparaison Avec Des Composés Similaires
4-Phenyl-1,2,4-triazoline-3,5-dione: This compound is used as an oxidizing agent and in the synthesis of annulated dihydropyridazines.
Uniqueness: 5-Propyl-4h-1,2,4-triazole-3,4-diamine is unique due to the presence of the propyl group, which enhances its reactivity and potential applications. The propyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other triazole derivatives.
Propriétés
Formule moléculaire |
C5H11N5 |
|---|---|
Poids moléculaire |
141.18 g/mol |
Nom IUPAC |
5-propyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C5H11N5/c1-2-3-4-8-9-5(6)10(4)7/h2-3,7H2,1H3,(H2,6,9) |
Clé InChI |
MUOPHLGHQDIXLH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN=C(N1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


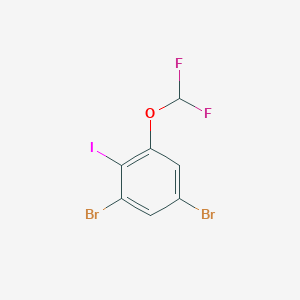
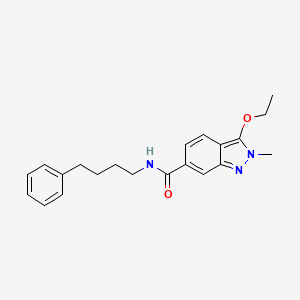
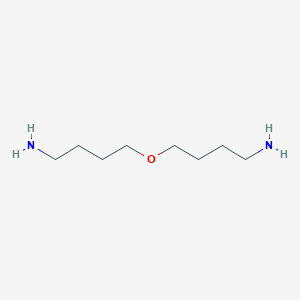
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
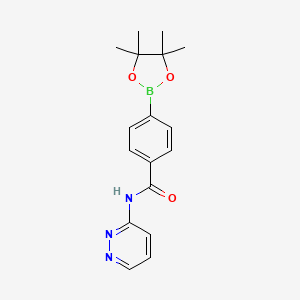
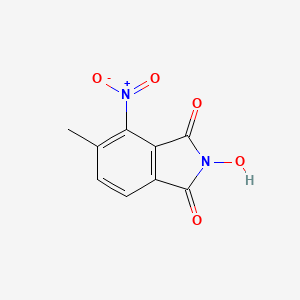
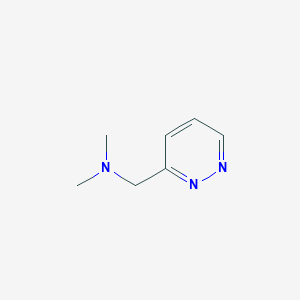
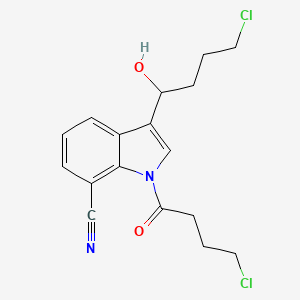
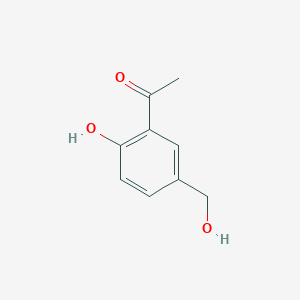
![1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene](/img/structure/B13098429.png)
